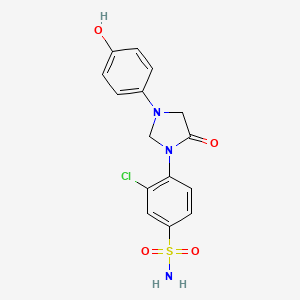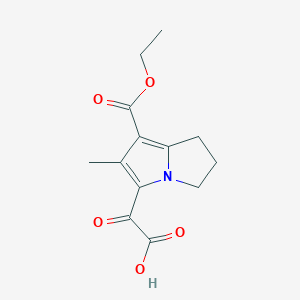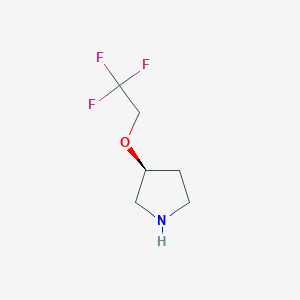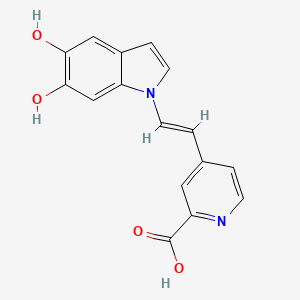
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is a complex organic compound that features both an indole and a picolinic acid moiety. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Picolinic acid, on the other hand, is a derivative of pyridine and is often used in coordination chemistry due to its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid typically involves the condensation of an indole derivative with a picolinic acid derivative. One common method involves the use of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating and subsequent steps to introduce the vinyl and picolinic acid groups . The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups on the indole ring can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce ethyl-substituted compounds.
Scientific Research Applications
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid involves its interaction with various molecular targets. The dihydroxyindole moiety can participate in redox reactions, while the picolinic acid group can chelate metal ions, affecting enzymatic activities and signaling pathways. These interactions can lead to changes in cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Picolinic acid: Shares the picolinic acid moiety but lacks the indole group.
5,6-Dihydroxyindole: Contains the dihydroxyindole structure but lacks the vinyl and picolinic acid groups.
Uniqueness
4-(2-(5,6-Dihydroxy-1H-indol-1-yl)vinyl)picolinic acid is unique due to its combination of indole, vinyl, and picolinic acid moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H12N2O4 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
4-[(E)-2-(5,6-dihydroxyindol-1-yl)ethenyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4/c19-14-8-11-3-6-18(13(11)9-15(14)20)5-2-10-1-4-17-12(7-10)16(21)22/h1-9,19-20H,(H,21,22)/b5-2+ |
InChI Key |
GOYYTPGIKAYBJD-GORDUTHDSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C=C/N2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Canonical SMILES |
C1=CN=C(C=C1C=CN2C=CC3=CC(=C(C=C32)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
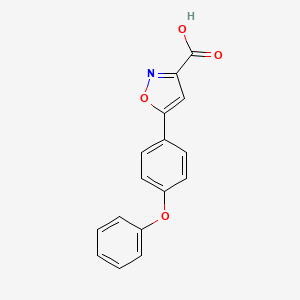
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)
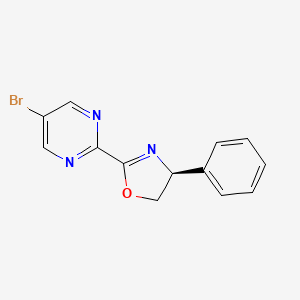
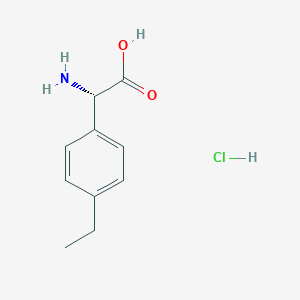
![5H-Imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12948379.png)
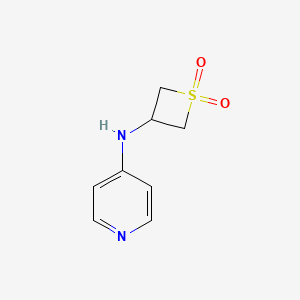
![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)
